N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
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Overview
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and a phenylacetamide moiety, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The phenylacetamide moiety can be introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and phenylacetamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methylphenyl)acetamide
- N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of both the thiazole ring and the ethylthio group, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Chemical Name : this compound
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.47 g/mol
- CAS Number : 1428450-95-6
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of N-phenylacetamide derivatives, including those with thiazole moieties, against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that these compounds possess promising antibacterial activity, with minimum effective concentrations (EC50) lower than traditional agents like bismerthiazol .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Bacteria | EC50 (µM) | Comparison |
---|---|---|---|
A1 | Xoo | 156.7 | Superior to bismerthiazol (230.5 µM) |
A23 | M. incognita | 500 | 100% mortality at 500 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been investigated in various studies. Notably, compounds with similar structures have shown efficacy against cancer cell lines such as A549 and C6. The mechanisms involved include inducing apoptosis and inhibiting DNA synthesis, which are critical for cancer treatment .
Case Study: Anticancer Evaluation
In one study, thiazole derivatives were synthesized and tested for their anticancer activity. The compounds exhibited significant cytotoxic effects against tumor cell lines, with some derivatives demonstrating IC50 values in the low micromolar range. Notably, compounds that incorporated specific substituents showed enhanced activity by promoting apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological properties. Variations in substituents on the thiazole ring and the acetamide group have been linked to changes in biological activity.
Key Findings:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) enhances antimicrobial activity.
- Chain Length : Increased chain length in alkyl substituents can improve solubility and bioavailability.
- Thiazole Ring Modifications : Alterations to the thiazole ring structure can significantly affect binding affinity to target enzymes.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-27-16-8-5-14(6-9-16)11-20(24)23-21-22-18(13-28-21)17-10-7-15(25-2)12-19(17)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQOZJLMDYXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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